Cilofungin
Overview
Description
Cilofungin is the first clinically applied member of the echinocandin family of antifungal drugs . It was derived from a fungus in the genus Aspergillus . It interferes with an invading fungus’ ability to synthesize the cell wall, specifically, it inhibits the synthesis of (1→3)-β-D-glucan .
Synthesis Analysis
Due to their complex structure, which is characterized by numerous hydroxylated non-proteinogenic amino acids, echinocandin antifungal agents like Cilofungin are manufactured semisynthetically . The development of optimized echinocandin structures is closely connected to their biosynthesis .Molecular Structure Analysis
Echinocandins, including Cilofungin, have a distinctive cyclic lipopeptide structure assembled by a non-ribosomal peptide synthase . They are characterized by numerous hydroxylated non-proteinogenic amino acids .Chemical Reactions Analysis
The antifungal action of Cilofungin is exerted through inhibition of the synthesis of (1,3)-beta-glucan, an essential cell wall component . It invades a fungus’ ability to synthesize cell walls .Physical And Chemical Properties Analysis
Echinocandins, including Cilofungin, are complex and highly oxidized lipopeptides produced by fungi . They are characterized by a side chain, solubility, and hydrolytic stability, which are crucial in the design of drugs .Scientific Research Applications
Antifungal Agent
Cilofungin is a new biosemisynthetic analog of echinocandin B . It has been found to inhibit the synthesis of β-(1,3)-glucan , which is a key component of the cell wall in many fungi. This results in severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms .
Treatment of Candida Infections
Cilofungin has shown significant activity against Candida albicans, a common cause of fungal infections . It causes structural modifications in the cell wall and cytoplasmic membrane of Candida albicans, leading to the organism’s death .
Research Tool in Microbiology
The unique mechanism of action of Cilofungin makes it a valuable tool in microbiological research. It can be used to study the structure and function of the fungal cell wall and cytoplasmic membrane .
Potential Use in Agriculture
Given its antifungal properties, Cilofungin could potentially be used in agriculture to protect crops from fungal pathogens. However, more research is needed in this area .
Development of New Antifungal Drugs
Cilofungin’s unique mechanism of action and its effectiveness against Candida species make it a promising candidate for the development of new antifungal drugs .
Overcoming Antifungal Resistance
The rise of antifungal resistance is a significant challenge in healthcare. Cilofungin, with its unique mechanism of action, could potentially be used to overcome this resistance .
Mechanism of Action
Cilofungin, also known as Cilofungina, is a member of the echinocandin family of antifungal drugs . This article will cover the mechanism of action of Cilofungin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Target of Action
Cilofungin primarily targets the 1,3-beta-glucan synthase , an enzyme crucial for the synthesis of the fungal cell wall . This enzyme is responsible for the production of (1→3)-β-D-glucan, a major component of the fungal cell wall .
Mode of Action
Cilofungin interacts with its target, the 1,3-beta-glucan synthase, by inhibiting its activity . This inhibition interferes with the fungus’s ability to synthesize its cell wall, specifically disrupting the production of (1→3)-β-D-glucan .
Biochemical Pathways
The primary biochemical pathway affected by Cilofungin is the synthesis of the fungal cell wall . By inhibiting 1,3-beta-glucan synthase, Cilofungin disrupts the production of (1→3)-β-D-glucan, a key component of the fungal cell wall . This disruption can lead to severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms .
Pharmacokinetics
The pharmacokinetics of Cilofungin are characterized by a short plasma half-life and saturable nonlinear plasma pharmacokinetics . At lower dosage regimens, Cilofungin follows linear plasma pharmacokinetics, whereas at higher doses, nonlinear kinetics consistent with a saturated elimination pathway(s) are observed .
Result of Action
The inhibition of 1,3-beta-glucan synthase by Cilofungin leads to a disruption in the synthesis of the fungal cell wall . This disruption can result in severe modifications of the cell wall and cytoplasmic membrane of sensitive organisms , leading to the death of the fungus.
Action Environment
The efficacy of Cilofungin can be influenced by environmental factors such as pH . As the pH decreases from 7.4 to 3.0, the inhibitory concentrations of Cilofungin can increase up to 64-fold . This suggests that the action, efficacy, and stability of Cilofungin can be significantly affected by the pH of the environment .
Future Directions
While specific future directions for Cilofungin were not found in the search results, the field of antifungal peptides, which includes echinocandins like Cilofungin, is a subject of ongoing research . The focus is on exploring new antifungal peptide resources and developing further antifungal microorganisms with excellent activity and low toxicity .
properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N7O17/c1-5-6-7-8-9-10-19-73-31-17-13-28(14-18-31)42(65)50-32-21-34(61)45(68)54-47(70)38-39(62)24(2)22-56(38)49(72)36(26(4)58)52-46(69)37(41(64)40(63)27-11-15-29(59)16-12-27)53-44(67)33-20-30(60)23-55(33)48(71)35(25(3)57)51-43(32)66/h11-18,24-26,30,32-41,45,57-64,68H,5-10,19-23H2,1-4H3,(H,50,65)(H,51,66)(H,52,69)(H,53,67)(H,54,70)/t24-,25+,26+,30+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZKCEAHVFVZDJ-MTUMARHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C(NC(=O)C3C(C(CN3C(=O)C(NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)C(C)O)O)C(C(C5=CC=C(C=C5)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@H]2C[C@H]([C@H](NC(=O)[C@@H]3[C@H]([C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)[C@@H](C)O)O)[C@@H]([C@H](C5=CC=C(C=C5)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027438 | |
Record name | Cilofungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1030.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cilofungin | |
CAS RN |
79404-91-4 | |
Record name | Cilofungin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079404914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilofungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJC54A39X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of cilofungin in fungal cells?
A1: Cilofungin targets (1,3)-β-D-glucan synthase, a key enzyme responsible for the synthesis of (1,3)-β-D-glucan in the fungal cell wall. [, , ]
Q2: How does cilofungin inhibit (1,3)-β-D-glucan synthase?
A2: Cilofungin acts as a noncompetitive inhibitor of (1,3)-β-D-glucan synthase, binding to the enzyme at a site distinct from the substrate binding site. [, ]
Q3: What are the downstream effects of cilofungin's inhibition of (1,3)-β-D-glucan synthase?
A3: Inhibition of (1,3)-β-D-glucan synthase disrupts the synthesis of (1,3)-β-D-glucan, a critical structural component of the fungal cell wall. This disruption weakens the cell wall, ultimately leading to fungal cell death. [, , ]
Q4: What is the molecular formula and weight of cilofungin?
A4: Due to the proprietary nature of cilofungin's development, the exact molecular formula and weight are not readily available in the provided research papers.
Q5: Is there spectroscopic data available for cilofungin?
A6: While the provided research papers do not delve into detailed spectroscopic analysis, one study utilized cilofungin's inherent fluorescence properties to investigate its interaction with fungal membranes. [] This suggests that fluorescence spectroscopy might be a viable technique for studying cilofungin.
Q6: What is the role of the lipophilic side chain in cilofungin's activity?
A7: The lipophilic side chain of cilofungin is essential for its antifungal activity and its ability to inhibit (1,3)-β-D-glucan synthase. Studies have shown that removing or modifying this side chain significantly reduces or abolishes its activity. [, ]
Q7: How does modifying the cyclic peptide core of cilofungin affect its activity?
A8: Research utilizing simplified cilofungin analogs, synthesized through solid-phase methods, revealed that structural complexity in the cyclic peptide core is crucial for antifungal activity. Notably, the 3-hydroxy-4-methylproline residue appears to enhance activity, while the L-homotyrosine residue is essential for both antifungal activity and (1,3)-β-D-glucan synthase inhibition. []
Q8: How is cilofungin administered, and what is its pharmacokinetic profile?
A9: Cilofungin has been investigated for intravenous administration in animal models. Studies in rabbits revealed that its pharmacokinetics are nonlinear and saturable, meaning its clearance decreases as the dose increases. [] This leads to higher than expected plasma concentrations with continuous infusion compared to intermittent dosing.
Q9: What is the relationship between cilofungin's pharmacokinetics and its in vivo antifungal activity?
A11: Studies in rabbits with disseminated candidiasis found a direct correlation between tissue concentrations of cilofungin and antifungal activity. Dosage regimens that achieved higher tissue concentrations, particularly those utilizing continuous infusion, exhibited greater efficacy in reducing fungal burden in various organs. []
Q10: Which Candida species are most susceptible to cilofungin in vitro?
A12: Cilofungin exhibits potent in vitro activity against Candida albicans and Candida tropicalis. [, , , , , , , , ]
Q11: What is cilofungin's in vitro activity against other Candida species and non-Candida fungi?
A13: Cilofungin shows less potent or limited in vitro activity against other Candida species such as Candida glabrata, Candida krusei, Candida parapsilosis, and Candida guilliermondii. [, , , , , , ] It also demonstrates limited activity against Aspergillus fumigatus, Cryptococcus neoformans, Blastomyces dermatitidis, and other non-Candida fungi. [, , , , ]
Q12: What about cilofungin's efficacy in other animal models of fungal infections?
A15: While cilofungin shows promise against Candida infections, it has been less successful in animal models of other fungal diseases. For instance, it failed to demonstrate efficacy in a rabbit model of Candida albicans endocarditis [] and showed antagonistic effects when combined with amphotericin B in a murine model of disseminated aspergillosis. []
Q13: Are there known mechanisms of resistance to cilofungin?
A16: Research suggests that cilofungin resistance can arise through alterations in the target enzyme (1,3)-β-D-glucan synthase. One study utilizing a cilofungin-resistant Candida albicans strain found that while the drug initially inhibited glucan synthesis, the resistant strain could eventually overcome this inhibition and resume normal growth. [] This suggests the existence of adaptive mechanisms that allow some Candida species to bypass cilofungin's inhibitory effects.
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